2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-methyl-3-[3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-12(6-3-7-13(9)14(19)20)10-4-2-5-11(8-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFIDFNFHJATNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691139 | |
| Record name | 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261585-65-2 | |
| Record name | 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to specific pharmacological effects.
Comparison with Similar Compounds
Table 1: Key Physicochemical and Structural Comparisons
Functional Group Influence on Reactivity and Bioactivity
- Trifluoromethyl vs. Sulfonyl Groups : The trifluoromethyl group in 2-methyl-3-(trifluoromethyl)benzoic acid provides strong electron-withdrawing effects, enhancing acidity (pKa ~2–3) compared to sulfonyl derivatives (e.g., 2-methyl-3-(methylsulfonyl)benzoic acid), which exhibit different electronic and steric properties .
- Amino vs. Carboxylic Acid Linkages: Flufenamic acid incorporates an amino linker between the benzoic acid and trifluoromethylphenyl group, enabling hydrogen bonding in drug-receptor interactions, unlike the direct substitution in 2-methyl-3-(trifluoromethyl)benzoic acid .
Fluorinated Aromatic Acids in Drug Development
- Metabolic Stability: The trifluoromethyl group in 2-methyl-3-(trifluoromethyl)benzoic acid improves resistance to oxidative metabolism compared to non-fluorinated analogs like 3-hydroxy-2-methylbenzoic acid (melting point: ~180°C) .
- Lipophilicity : LogP values for trifluoromethyl-substituted benzoic acids (e.g., ~2.5 for the target compound) are higher than those of hydroxylated analogs (e.g., 3-hydroxy-2-methylbenzoic acid, LogP ~1.5), influencing membrane permeability .
Biological Activity
2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid is a compound of interest due to its unique chemical structure, which includes a trifluoromethyl group that enhances its biological activity. This article explores the biological activities associated with this compound, highlighting its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various studies and data.
The molecular formula of this compound is . The presence of the trifluoromethyl group contributes to increased lipophilicity, potentially enhancing interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. A study evaluated various derivatives, including those similar to this compound, demonstrating efficacy against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those of standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 12 |
| This compound | MRSA | 15 |
Anti-inflammatory Potential
The anti-inflammatory effects of this compound have been investigated through in vitro assays. The compound was shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. In one study, it demonstrated an IC50 value of 6.5 µM, indicating potent anti-inflammatory activity compared to other tested compounds .
Anticancer Properties
The potential anticancer activity of this compound has been explored in various cell lines. Preliminary results suggest that it may inhibit cell proliferation in cancerous cells, with IC50 values ranging from 0.69 to 22 mM across different cancer types such as prostate and breast cancer . This suggests that the trifluoromethyl substitution may enhance the compound's ability to interact with cancer cell pathways.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial metabolism.
- Receptor Binding : Its lipophilic nature allows it to bind effectively to hydrophobic pockets in proteins and receptors, modulating their activity.
- Cell Signaling Modulation : By influencing signaling pathways like NF-κB, it can alter cellular responses to inflammation and tumor growth.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives including this compound showed significant activity against resistant bacterial strains, paving the way for further development in antibiotic research.
- Cancer Cell Line Screening : In vitro testing on multiple cancer cell lines demonstrated that the compound could reduce cell viability significantly, suggesting its potential role as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for 2-methyl-3-(3-trifluoromethylphenyl)benzoic acid, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the trifluoromethylphenyl group. For example, a two-step protocol may include:
- Step 1: Methylation of 3-bromobenzoic acid using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 hours) .
- Step 2: Cross-coupling with 3-(trifluoromethyl)phenylboronic acid via palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, in dioxane/water at 100°C).
Critical parameters:
- Catalyst loading: 2–5 mol% Pd to minimize side reactions.
- Solvent polarity: Polar aprotic solvents enhance coupling efficiency but may reduce trifluoromethyl group stability.
- Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended to separate regioisomers .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- ¹H/¹³C NMR: Key peaks include the methyl singlet (~δ 2.3 ppm) and aromatic protons split by the trifluoromethyl group’s electron-withdrawing effect (δ 7.5–8.2 ppm). ¹⁹F NMR should show a characteristic triplet for -CF₃ (~δ -63 ppm) .
- HPLC-MS: Use a C18 column with ESI-MS in negative ion mode to detect [M-H]⁻ (expected m/z: 308.1). Retention time should align with synthetic standards .
Q. What computational methods are suitable for predicting the acid dissociation constant (pKa) and solubility of this compound?
- pKa prediction: Employ quantum mechanical methods (e.g., COSMO-RS) with Gaussian09 using the B3LYP/6-31+G(d,p) basis set. Account for the electron-withdrawing -CF₃ group, which lowers the pKa (~2.5–3.0) compared to unsubstituted benzoic acids .
- Solubility modeling: Use the Hansen solubility parameters (HSPiP software) with inputs like logP (~3.2) and hydrogen-bonding capacity .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in derivatization reactions (e.g., esterification or amidation)?
The -CF₃ group’s strong electron-withdrawing nature directs electrophilic substitution to the para position of the benzoic acid core. For example:
- Amidation: Use EDCI/HOBt in DMF to couple with amines. Steric hindrance from the ortho-methyl group reduces reactivity at the 2-position, favoring 4-substitution .
- Contradiction note: Conflicting reports on carboxylate activation (e.g., CDI vs. DCC) suggest solvent-dependent outcomes. Multi-variable optimization (DoE) is advised .
Q. What strategies resolve discrepancies in reported biological activity data (e.g., COX-2 inhibition vs. antimicrobial assays)?
- Data normalization: Account for assay conditions (e.g., buffer pH affecting ionization state). For COX-2 inhibition (IC₅₀ ~10 µM), validate via competitive ELISA using purified enzyme .
- False positives in antimicrobial assays: Perform counter-screens with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to rule out nonspecific membrane disruption .
Q. How can researchers assess the environmental toxicity of this compound using in silico and in vitro models?
- EPA DSSTox data: Use the DTXSID40620589 identifier to retrieve acute aquatic toxicity predictions (ECOSAR v2.0). Predicted LC₅₀ for fish: ~5.2 mg/L .
- In vitro assays: Perform the Microtox® assay (Vibrio fischeri) to validate baseline toxicity. Compare with structural analogs (e.g., 3-fluoro derivatives) to isolate -CF₃ contributions .
Q. What crystallographic challenges arise during polymorph screening, and how can they be mitigated?
- CF₃ group disorder: Use low-temperature (100 K) X-ray diffraction with synchrotron radiation to resolve rotational disorder.
- Hydrate formation: Screen solvents with varying water activity (e.g., methanol/water mixtures). Anhydrous forms typically crystallize in P2₁/c space groups .
Q. How does the compound’s logD profile impact its utility as a pharmacokinetic probe in CNS studies?
- Blood-brain barrier (BBB) penetration: The logD (3.2 at pH 7.4) suggests moderate permeability. Validate using MDCK-MDR1 monolayers; expected Papp: ~8 × 10⁻⁶ cm/s .
- Metabolic stability: Incubate with liver microsomes (human vs. rodent). CYP2C9 is the primary metabolizer; monitor via UPLC-QTOF for hydroxylated metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
